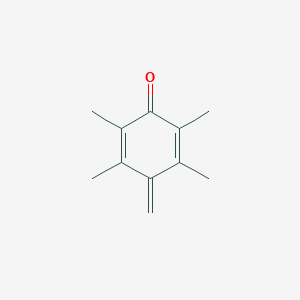
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is an organic compound with the molecular formula C11H14O. This compound is characterized by a cyclohexadienone ring substituted with four methyl groups and a methylene group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexadienone derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
- 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
Uniqueness
2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Propiedades
Número CAS |
92916-95-5 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethyl-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1H2,2-5H3 |
Clave InChI |
KNXAPLKRSASDGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
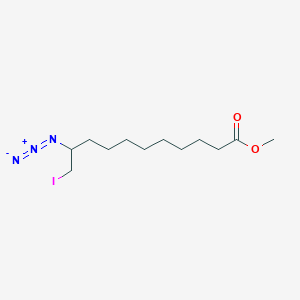
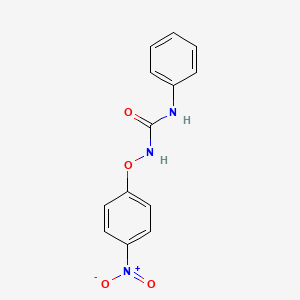
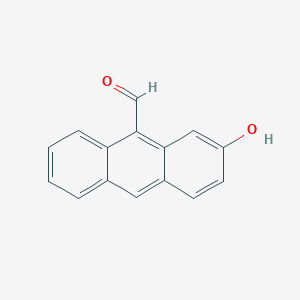
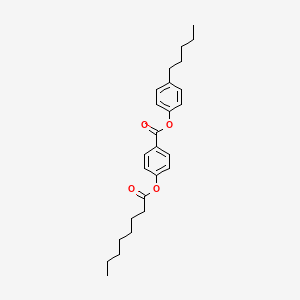
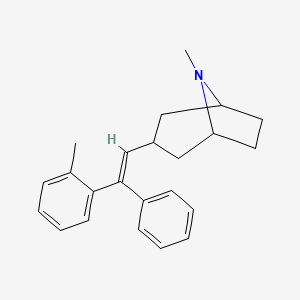
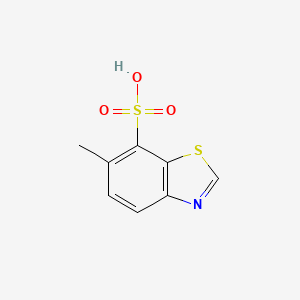
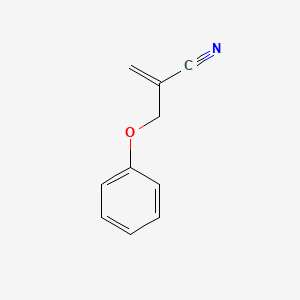
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

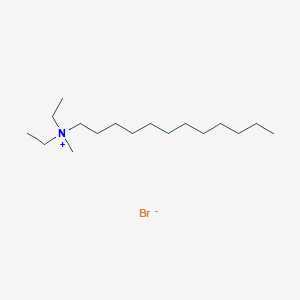
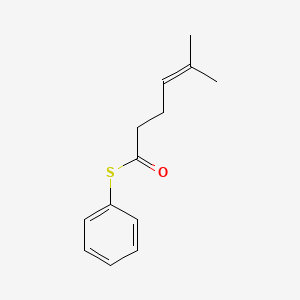
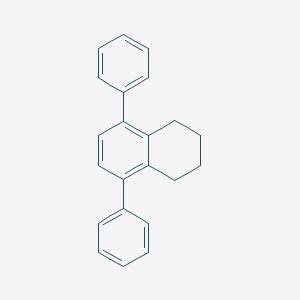
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
